molecular formula C5H13Cl2F3N2 B2357139 4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride CAS No. 2137577-06-9

4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride

Cat. No.: B2357139
CAS No.: 2137577-06-9
M. Wt: 229.07
InChI Key: YGDFRMNUVUXEDE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride is a versatile chemical compound with significant potential in various scientific research fields. Its unique properties make it an ideal candidate for applications in drug synthesis, catalysis, and material science.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of phenylmethanamine with difluoromethyl ketone . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in catalysis and material science for the development of new materials and catalysts

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,4,4-Trifluoro-3-methylbutane-1,3-diamine dihydrochloride can be compared with other similar compounds, such as:

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound is used in the synthesis of NNO ketoimines and as a ligand in the preparation of ternary lanthanide complexes.

    4,4,4-Trifluoro-2-methyl-3-phenylbutanoic acid: This compound has applications in organic synthesis and material science.

The uniqueness of this compound lies in its specific structure and properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

4,4,4-trifluoro-3-methylbutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2.2ClH/c1-4(10,2-3-9)5(6,7)8;;/h2-3,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDFRMNUVUXEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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